3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a pyrazol group, and a quinoline group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and a large number of atoms. The benzenesulfonyl and quinoline groups are aromatic, meaning they contain a ring of atoms with delocalized electrons .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group could react with amines to form sulfonamides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a benzenesulfonyl chloride group are typically colorless to slightly yellow solids that are very irritating to skin, eyes, and mucous membranes .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridine and Fused Pyridine Derivatives : A study by Al-Issa (2012) involved the synthesis of isoquinoline derivatives, including those related to the queried compound. This research contributes to the understanding of synthetic pathways and chemical properties of such compounds (Al-Issa, 2012).
Heck-Mediated Synthesis : A paper by Pampín et al. (2003) detailed a synthesis method involving Heck coupling, leading to the creation of naphtho[2,1-f]isoquinolines. This process highlights a synthetic route that could be relevant to the queried compound (Pampín et al., 2003).
Biological and Pharmacological Activities
Anticancer Properties : Research by Redda et al. (2010) explored tetrahydroisoquinoline derivatives, noting their potential as anticancer agents. This study indicates the potential pharmacological applications of compounds structurally related to the queried chemical (Redda et al., 2010).
Antiparasitic Activity : Pagliero et al. (2010) synthesized and characterized tetrahydroquinoline derivatives, observing their activity against protozoan parasites. This suggests possible antiparasitic applications for similar compounds (Pagliero et al., 2010).
Industrial Applications
Antioxidants in Lubricating Greases : Hussein et al. (2016) studied quinolinone derivatives as antioxidants in lubricating greases. This research highlights an industrial application of compounds similar to the queried chemical (Hussein et al., 2016).
Nonlinear Optical Properties : A study by Ruanwas et al. (2010) on quinolinium benzenesulfonate compounds showed potential for optical limiting applications, demonstrating an industrial use in optics (Ruanwas et al., 2010).
Mechanism of Action
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the target were a bacterial enzyme, the compound might inhibit the enzyme’s activity, leading to bacterial death .
Biochemical pathways
Without knowing the specific target, it’s hard to say which biochemical pathways might be affected. Many bioactive compounds work by interacting with enzymes or receptors involved in critical biological pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can affect a compound’s solubility, stability, and permeability, which in turn influence its absorption and distribution .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound were an antimicrobial, the result might be the death of bacterial cells .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-17-11-13-19(14-12-17)23-16-24(30(29-23)33(31,32)21-9-4-3-5-10-21)22-15-20-8-6-7-18(2)25(20)28-26(22)27/h3-15,24H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYCKPKNYJGZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC(=C4N=C3Cl)C)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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